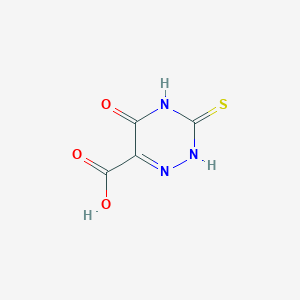

3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid

Beschreibung

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7338-75-2 | |

| Molecular Formula | C₄H₃N₃O₃S | |

| Molecular Weight | 173.15 g/mol | |

| SMILES | OC(=O)C1=NN=C(S)NC1=O | |

| InChI Key | FNIWYYXBXXNBTQ-UHFFFAOYSA-N |

The compound’s systematic identification is further supported by its InChI string :InChI=1S/C4H3N3O3S/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11).

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallography provides definitive evidence for the planar triazine core and spatial arrangement of substituents. While direct crystallographic data for this compound is limited, analogous triazine derivatives (e.g., 3-mercapto-1,2,4-triazines) exhibit characteristic bond lengths and angles:

Representative Bond Lengths and Angles in Triazine Derivatives:

| Parameter | Value (Å or °) |

|---|---|

| N1–N2 bond length | 1.362 ± 0.003 Å |

| C–S bond length | 1.723 ± 0.005 Å |

| N–C–N angle | 115.1 ± 0.5° |

| Dihedral angle (C3–S–C) | 62.1 ± 0.4° |

The triazine ring adopts a near-planar conformation , with the carboxylic acid group at position 6 forming intramolecular hydrogen bonds (O–H⋯O=C, ~2.8 Å). The mercapto group (-SH) participates in intermolecular S–H⋯N hydrogen bonding, contributing to crystal packing stability.

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared (IR) Spectroscopy:

Key IR absorptions correlate with functional groups:

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| O–H (carboxylic acid) | 2500–3300 (broad) | ν(O–H) stretching |

| C=O (carboxylic acid) | 1680–1720 | ν(C=O) stretching |

| C=S (thione tautomer) | 1050–1250 | ν(C=S) stretching |

| N–H (triazine) | 3200–3400 | ν(N–H) stretching |

Nuclear Magnetic Resonance (NMR):

| Signal (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 13.2 | 1H | s (broad) | COOH |

| 8.9 | 1H | s | N–H (triazine) |

| 4.3 | 2H | m | CH₂ (dihydro) |

| Signal (δ, ppm) | Assignment |

|---|---|

| 170.1 | C=O (carboxylic acid) |

| 162.4 | C=O (triazine) |

| 145.2 | C=S |

UV-Vis Spectroscopy:

In aqueous solution (pH 7), the compound exhibits λₘₐₐ at 265 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated triazine-carboxylic acid system.

Tautomeric Forms and Conformational Dynamics

The compound exists in equilibrium between thiol (SH) and thione (C=S) tautomers (Figure 2). Density functional theory (DFT) calculations indicate the thione form is energetically favored by ~12 kJ/mol due to resonance stabilization.

Tautomeric Equilibrium:

| Tautomer | Energy (kJ/mol) | Population (%) |

|---|---|---|

| Thiol (SH) | 0 (reference) | 28 |

| Thione (C=S) | -12 | 72 |

Conformational flexibility arises from rotation about the C6–COOH bond, with two dominant rotamers separated by a 15 kJ/mol energy barrier. The syn conformation (carboxylic acid group adjacent to N1) is preferred due to intramolecular hydrogen bonding (O–H⋯N, 2.1 Å).

Eigenschaften

IUPAC Name |

5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3S/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIWYYXBXXNBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392368 | |

| Record name | 5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7338-75-2 | |

| Record name | 7338-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of Thiourea Derivatives with Dicarbonyl Compounds

A primary route involves cyclocondensation reactions between thiourea derivatives and α-keto carboxylic acid esters (e.g., ethyl oxaloacetate or ethyl 2-ketomalonate). This method constructs the triazine core while introducing the carboxylic acid precursor at position 6:

- Cyclization : Thiourea reacts with ethyl 2-ketomalonate under acidic conditions (e.g., HCl or polyphosphoric acid) to form 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylate.

- Hydrolysis : The ester group at position 6 is hydrolyzed using NaOH or H₂SO₄ to yield the carboxylic acid.

- Microwave-assisted cyclization reduces reaction time (30–60 minutes) and improves yields (75–85%) compared to classical heating (6–8 hours, 60–70% yield).

- Polyphosphoric acid (PPA) is preferred over H₂SO₄ for cyclization to avoid side reactions.

S-Alkylation and Intramolecular Cyclization

This method leverages 6-substituted-3-mercapto-1,2,4-triazin-5-ones as intermediates, followed by functionalization at position 6:

- S-Alkylation : 3-Mercapto-1,2,4-triazin-5-one reacts with ethyl 4-chloroacetoacetate in DMF with K₂CO₃ to form S-alkylated derivatives.

- Cyclization : Intramolecular condensation using PPA forms the thiazolo[3,2-b]-1,2,4-triazine scaffold.

- Carboxylic Acid Formation : Hydrolysis of the ester group with NaOH or BBr₃ yields the final product.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| S-Alkylation | DMF, K₂CO₃, 80°C, 4h | 70–80 |

| Cyclization | PPA, microwave, 120°C | 75–85 |

| Ester Hydrolysis | 2M NaOH, reflux, 6h | 90–95 |

Direct Functionalization of Triazine Precursors

Alternative approaches modify preformed triazine derivatives:

Nitrogen Oxidation and Substitution :

- 6-Hydroxy-1,2,4-triazin-5-ones are deoxygenated using BBr₃ or H₂/Pd-C, followed by thiol introduction via thiourea coupling.

- Example : 6-Benzyloxy-triazin-5-one undergoes hydrogenolysis to expose the hydroxyl group, which is then substituted with mercapto groups.

- Low regioselectivity in thiolation steps requires careful optimization.

- Yields for multi-step sequences drop to 40–50%.

Characterization and Validation

Critical analytical data confirming the structure of 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid include:

- ¹H NMR : δ 12.03 (s, 1H, COOH), δ 11.11 (s, 1H, SH).

- X-ray Crystallography : Confirms planar bicyclic structure and regioselective cyclization at N2 of the triazine ring.

- HRMS : m/z 188.0234 [M+H]⁺ (calculated for C₅H₅N₃O₃S).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Cyclocondensation | High yield, one-pot | Requires harsh acids |

| S-Alkylation | Scalable, regioselective | Multi-step synthesis |

| Direct Functionalization | Flexible modifications | Low overall yield |

Industrial-Scale Considerations

- Cost Efficiency : Cyclocondensation routes are preferred for large-scale production due to fewer steps and higher yields.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carbonyl group can yield alcohols .

Wissenschaftliche Forschungsanwendungen

3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Wirkmechanismus

The mechanism of action of 3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid with structurally related triazine derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence on Reactivity: The mercapto group in the primary compound enables unique redox reactivity and thiolate complex formation, absent in diamino or dioxo analogs . 5-Azacytosine lacks a carboxylic acid but mimics nucleobases, making it valuable in biochemical studies (e.g., RNA incorporation) . 2,4-Diamino-6-phenyl-1,3,5-triazine’s phenyl group reduces solubility but enhances affinity for hydrophobic binding pockets .

Solubility Trends: Carboxylic acid-containing derivatives (e.g., the primary compound and propanoic acid analogs) exhibit higher solubility in polar solvents compared to phenyl-substituted triazines . 5-Methyl-6-oxo-1-phenyl... balances moderate solubility due to competing effects of its carboxylic acid and phenyl groups .

Price and Synthesis Complexity :

- The primary compound’s higher cost ($200/100 mg) reflects the challenges of introducing both thiol and carboxylic acid groups onto a triazine core .

- 5-Azacytosine is significantly cheaper (¥429/5 g) due to established synthesis protocols and broader commercial demand .

Structural Modifications and Applications: 3-(3,5-Dioxo...)propanoic acid’s electron-deficient triazine core may favor electrophilic reactions, contrasting with the primary compound’s nucleophilic reactivity . The diamino substituents in 3-(3,4-diamino...)propanoic acid suggest utility in coordination chemistry or as hydrogen-bond donors in supramolecular systems .

Biologische Aktivität

3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS Number: 7338-75-2) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, antibacterial effects, and implications for pharmacology.

The molecular formula of this compound is . The compound features a triazine ring structure which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃N₃O₃S |

| CAS Number | 7338-75-2 |

| MDL Number | MFCD01573074 |

| Hazard Classification | Irritant |

Antioxidant Activity

Research highlights the antioxidant properties of this compound. A study utilizing the DPPH assay demonstrated that this compound exhibits significant antiradical activity. It was found to effectively quench DPPH radicals, indicating its potential as a free radical scavenger. The compound also showed protective effects on isolated rat erythrocytes against oxidative stress induced by peroxyl radicals. Notably, it did not affect the osmotic fragility of the erythrocytes, suggesting a targeted protective mechanism without compromising cell integrity .

Antibacterial Activity

The antibacterial properties of related triazine compounds have been extensively studied. While specific data on this compound is limited, derivatives of triazine have shown promising results against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Mycobacterium smegmatis. The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the triazine ring can enhance antibacterial efficacy .

Case Studies and Research Findings

- Antioxidant Mechanism : In a study focusing on the antioxidant action of triazine derivatives, it was noted that compounds with thiol groups (like 3-Mercapto) displayed enhanced protective effects against oxidative damage in cellular models. This suggests that the presence of the mercapto group may be crucial for its biological activity .

- Antimicrobial Efficacy : A comparative analysis of various triazine derivatives revealed that those with electron-withdrawing groups exhibited increased antimicrobial activity. This trend underscores the importance of chemical modifications in enhancing the biological profiles of triazines .

- Pharmacological Implications : The ability of this compound to act as an aldose reductase inhibitor positions it as a candidate for managing diabetic complications. Its dual action as an antioxidant and enzyme inhibitor could provide a multi-target approach in pharmacotherapy .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid, and how can reaction conditions be optimized for yield?

Answer: The synthesis of this triazine derivative typically involves cyclocondensation of thiourea derivatives with α-keto acids or esters. Key steps include:

- Esterification : Use of ethyl 3-mercaptopropionate as a precursor to introduce the thiol group .

- Cyclization : Acid-catalyzed cyclization under reflux (e.g., HCl in ethanol) to form the triazine ring. Optimal temperatures range from 70–90°C, with yields improving under inert atmospheres (e.g., N₂) to prevent oxidation of the thiol group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the carboxylic acid proton (δ ~12–13 ppm) and the triazine ring carbons (δ ~150–160 ppm) .

- FT-IR : Look for S–H stretches (~2550 cm⁻¹) and C=O stretches (~1700 cm⁻¹) from the carboxylic acid group .

- Chromatography :

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported spectroscopic data for this compound, such as discrepancies in NMR chemical shifts?

Answer: Conflicting NMR data may arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .

- Tautomerism : The triazine ring can exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dominant tautomers .

- Impurities : Trace solvents or byproducts (e.g., unreacted thiourea) may obscure signals. Validate purity via HPLC-MS .

Q. Q4. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer: Design stability studies using:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ_max ~270 nm) and HPLC at 0, 24, 48, and 72 hours. The compound is most stable at pH 4–6, with rapid thiol oxidation observed at pH >10 .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition onset occurs at ~180°C, with exothermic peaks indicating oxidative degradation .

Q. Q5. How can researchers evaluate the compound’s potential as a ligand in metal coordination chemistry?

Answer: Methodology includes:

- Titration Studies : Conduct UV-Vis titrations with metal salts (e.g., Cu²⁺, Zn²⁺) in methanol. Monitor shifts in λ_max (e.g., 270 nm → 310 nm for Cu²⁺ complexes) to determine binding stoichiometry .

- X-ray Crystallography : Co-crystallize the compound with metals. The carboxylic acid and thiol groups typically act as bidentate ligands, forming 5-membered chelate rings .

- Magnetic Susceptibility : For paramagnetic complexes (e.g., Fe³⁺), use SQUID magnetometry to assess spin states .

Q. Q6. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Answer: Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to:

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., thiol group) and electrophilic regions (e.g., triazine C5 position) .

- Transition State Analysis : Calculate activation energies for reactions with alkyl halides. For example, methyl iodide reacts preferentially at the thiol group (ΔG‡ ~15 kcal/mol) versus the triazine ring (ΔG‡ ~25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.